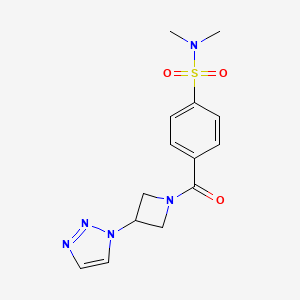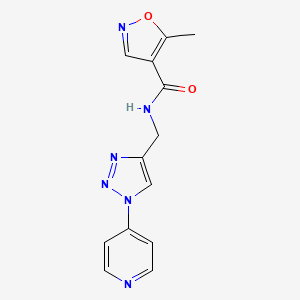
3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2-carbonitrile, also known as 2-Cyanopyrazine, is an important organic chemical raw material and pharmaceutical intermediate widely used in the fields of fragrances and medicine . It is the basic raw material for the synthesis of pyrazinamide class of specific medicines for tuberculosis .
Synthesis Analysis
The synthesis of 2-Cyanopyrazine involves several steps. In a 1-liter three-necked flask, under nitrogen protection, 500 ml of toluene, 48 grams (0.3 mol) of 2-bromopyrazine, 11.8 grams (0.36 mol, 1.2 equivalent) of sodium cyanide, 5.73 grams (30 mmol, 0.1 equivalent) of copper iodide, 10 grams of potassium iodide (60 mmol, 0.2 equivalent), 26.4 grams of N, N’-dimethylethylenediamine (0.3 mol, 1.0 equivalent) are added in sequence .Physical And Chemical Properties Analysis
2-Cyanopyrazine is a clear colorless to yellow liquid with a melting point of 18-20°C, a boiling point of 87 °C/6 mmHg, a density of 1.174 g/mL at 25 °C, and a refractive index of n 20/D 1.534 .Scientific Research Applications
Synthesis of Heterocycles with Biological Activity
3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile serves as a precursor in the synthesis of various heterocycles. For instance, it is utilized in creating pyrazoles and pyrimidines with significant biological activities against bacteria, fungi, and tumor cells, but not yeasts. Pyrazole and pyrimidine derivatives synthesized from this compound exhibit broad biological activity, indicating their potential in pharmaceutical applications (Černuchová et al., 2005).
Facilitating Green Chemistry
It has been used to achieve convenient synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles through a one-pot four-component cyclocondensation in deep eutectic solvent, emphasizing the compound's role in promoting green chemistry by avoiding typical toxic catalysts and solvents (Bhosle et al., 2016).
Antimicrobial and Anticancer Properties
Further research on 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, synthesized from reactions involving compounds like 3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile, has shown promising antibacterial, antifungal, and cytotoxic activities against breast cancer cells. These findings highlight the potential of derivatives in treating various diseases and conditions (Al-Adiwish et al., 2017).
Advancements in Organic Synthesis
The compound is instrumental in novel organic synthesis methods, such as the Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, leading to efficient strategies for synthesizing 1,3,5-trisubstituted pyrazoles. This method opens new avenues for creating structurally diverse pyrazole derivatives (Xue et al., 2016).
Exploring Crystal Engineering and Microbiological Activity
Studies have also explored the structural and behavioral analysis of pyrazine derivatives, including their crystal engineering and antimicrobial activity potential. These analyses contribute to understanding the molecular interactions and potential pharmaceutical applications of pyrazine derivatives (Chylewska et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazine derivatives have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrazine derivatives interact with their targets to exert their effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Pyrazine derivatives have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile. For instance, the compound’s solubility in water may affect its distribution in the body and its interaction with its targets. More research is needed to understand how environmental factors influence the action of this compound.
properties
IUPAC Name |
3-(1-cyclopropylethoxy)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(8-2-3-8)14-10-9(6-11)12-4-5-13-10/h4-5,7-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZUMEULRHJEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)
![(6-Cyclopentyloxypyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2427467.png)

![N-[(2S,3R)-2-(6-Methoxypyridin-3-YL)oxolan-3-YL]prop-2-enamide](/img/structure/B2427471.png)



![3-Chloro-N-[cyano(cyclohexyl)methyl]-2-fluorobenzamide](/img/structure/B2427477.png)
![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)

![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole](/img/structure/B2427484.png)